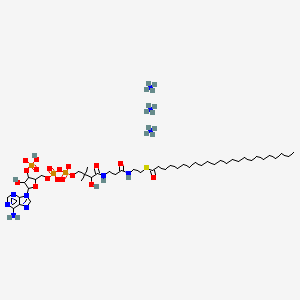

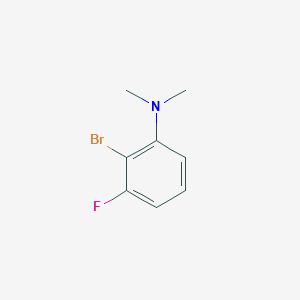

![molecular formula C23H28F2O6 B12080725 [6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)

[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate: is a synthetic corticosteroid derivative. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical formulations, particularly in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Fluorination: Introduction of fluorine atoms at the 6 and 9 positions using reagents like diethylaminosulfur trifluoride (DAST).

Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions using oxidizing agents such as osmium tetroxide.

Acetylation: Acetylation of the hydroxyl group at the 17 position using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned steps. The process is optimized for high yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogenating agents or nucleophiles.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

- Used as a reference standard in analytical chemistry for method development and validation.

Biology:

- Studied for its effects on cellular signaling pathways and gene expression.

Medicine:

- Used in the formulation of anti-inflammatory and immunosuppressive drugs.

- Investigated for its potential in treating various inflammatory and autoimmune diseases.

Industry:

- Utilized in the production of pharmaceutical formulations and as a quality control standard.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response.

Comparison with Similar Compounds

Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks fluorine atoms.

Dexamethasone: Another potent corticosteroid with a similar mechanism of action but different structural modifications.

Betamethasone: Similar to dexamethasone but with different stereochemistry.

Uniqueness:

- The presence of fluorine atoms at the 6 and 9 positions enhances the compound’s potency and metabolic stability compared to non-fluorinated corticosteroids.

- The specific acetylation at the 17 position provides unique pharmacokinetic properties, making it more effective in certain therapeutic applications.

Properties

Molecular Formula |

C23H28F2O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

[6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3 |

InChI Key |

FUMLBBSUGDKFDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

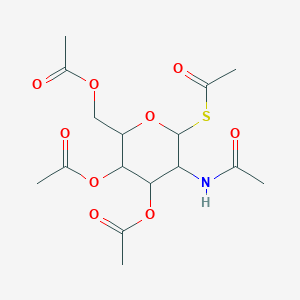

![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)

![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)

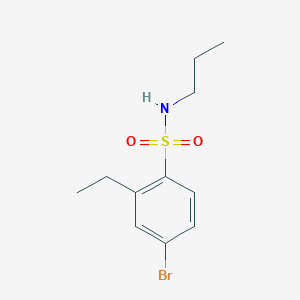

![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)